molecular formula C8H6BrClO2 B13853477 2-Bromo-3-chloro-4-methoxybenzaldehyde

2-Bromo-3-chloro-4-methoxybenzaldehyde

Cat. No.: B13853477
M. Wt: 249.49 g/mol
InChI Key: BXOQRJXZRDMJNZ-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrClO2. This compound is characterized by the presence of bromine, chlorine, and methoxy substituents on a benzaldehyde ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-methoxybenzaldehyde typically involves the bromination and chlorination of 4-methoxybenzaldehyde. The process can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions often include controlled temperatures and solvent systems to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Safety measures are crucial due to the handling of halogens and catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: KMnO4 or CrO3 in acidic or basic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

Major Products:

    Substitution: Derivatives with different functional groups replacing bromine or chlorine.

    Oxidation: 2-Bromo-3-chloro-4-methoxybenzoic acid.

    Reduction: 2-Bromo-3-chloro-4-methoxybenzyl alcohol.

Scientific Research Applications

2-Bromo-3-chloro-4-methoxybenzaldehyde is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Used in the production of agrochemicals, dyes, and fragrances.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-chloro-4-methoxybenzaldehyde is unique due to the combination of bromine, chlorine, and methoxy substituents, which confer distinct chemical and biological properties. This combination allows for selective reactions and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

2-bromo-3-chloro-4-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrClO2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3

InChI Key

BXOQRJXZRDMJNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Br)Cl

Origin of Product

United States

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